amino}thiophene-2-carboxylic acid CAS No. 131052-68-1](/img/structure/B3018147.png)

5-{[(Tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-{[(Tert-butoxy)carbonyl](methyl)amino}thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mass Spectrometry Studies

Mass spectrometry techniques, including electron impact (EI) and chemical ionization (CI), have been utilized to study the fragmentation patterns of thiophene derivatives similar to 5-{(Tert-butoxy)carbonylamino}thiophene-2-carboxylic acid. The molecular ions of these compounds show stable fragmentation pathways, primarily involving the elimination of the alkoxy radical from the ester group, which is crucial for understanding the structural and electronic properties of such compounds (Klyba et al., 2019).

Solid-Phase Synthesis Applications

Thiophene derivatives have been employed as linkers in the solid-phase synthesis of peptide carboxylic acids. The high acid lability of these linkers, such as THAL (Thiophene Acid Labile) based on the electron-rich thiophene moiety, facilitates the synthesis of sensitive peptides, providing a versatile tool for peptide synthesis and modifications (Isidro-Llobet et al., 2008).

Synthesis of Novel Compounds

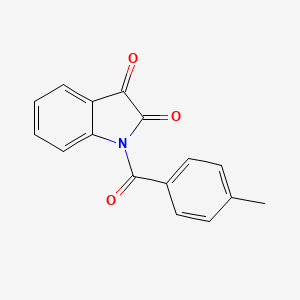

Thiophene carboxylic acid derivatives have been explored for synthesizing a variety of novel compounds. For example, the reaction of amino-substituted heterocycles with carbonyl compounds and nitrous acid leads to the formation of dioxopyrrolo and thienoisoquinolines, demonstrating the thiophene moiety's versatility in heterocyclic chemistry (Zinchenko et al., 2009).

Nucleophilic Addition Reactions

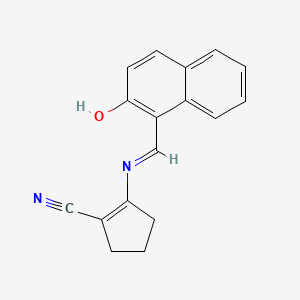

Thiophene derivatives have been involved in nucleophilic addition reactions, such as the reaction between tert-butyl isocyanide, dialkyl acetylenedicarboxylates, and aromatic carboxylic acids. These reactions produce complex compounds, highlighting thiophene derivatives' reactivity and utility in synthesizing diverse organic molecules (Alizadeh et al., 2006).

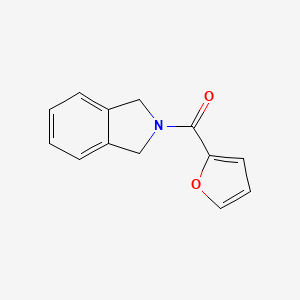

Construction of N,S-Heterotetracenes

Thiophene derivatives have been utilized in the construction of N,S-heterotetracenes, important structures in organic electronics and photonics. The synthesis involves condensation reactions and Fischer indolization, demonstrating the thiophene moiety's role in building complex heteroaromatic systems (Demina et al., 2019).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that the compound contains a thiophene ring, which is a common structural motif in many biologically active compounds .

Pharmacokinetics

The compound’s bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

Properties

IUPAC Name |

5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12(4)8-6-5-7(17-8)9(13)14/h5-6H,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJWRWJGBMRLBDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(S1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B3018078.png)

![9-([1,1'-Biphenyl]-4-yl)-10-bromo-2-phenylanthracene](/img/structure/B3018080.png)

![2-fluoro-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide](/img/structure/B3018086.png)